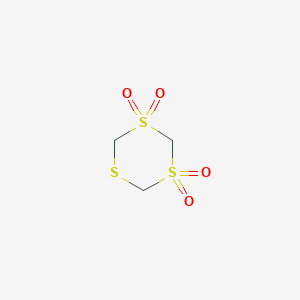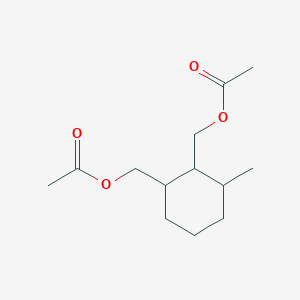
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate is an organic compound with the molecular formula C₁₃H₂₂O₄ It is a derivative of cyclohexane, where two methanediyl diacetate groups are attached to the 1 and 2 positions of a 3-methylcyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexane-1,2-diol.
Acetylation: The diol undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Hydrolysis: 3-methylcyclohexane-1,2-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate involves its interaction with biological molecules. The ester groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate: Unique due to its specific substitution pattern on the cyclohexane ring.
Cyclohexane-1,2-diyl diacetate: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.
Cyclohexane-1,2-diyl dimethanol: Contains hydroxyl groups instead of acetate groups, leading to different reactivity and applications.
Uniqueness
The presence of the methyl group at the 3-position and the ester groups at the 1 and 2 positions of the cyclohexane ring make this compound unique
属性
CAS 编号 |
5332-77-4 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
[2-(acetyloxymethyl)-3-methylcyclohexyl]methyl acetate |
InChI |
InChI=1S/C13H22O4/c1-9-5-4-6-12(7-16-10(2)14)13(9)8-17-11(3)15/h9,12-13H,4-8H2,1-3H3 |
InChI 键 |
NZYGHSMLNBLDBT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




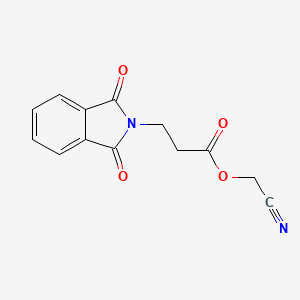

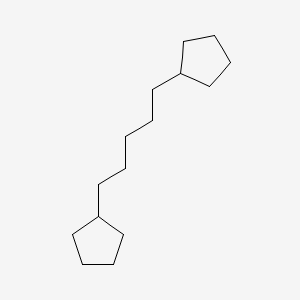
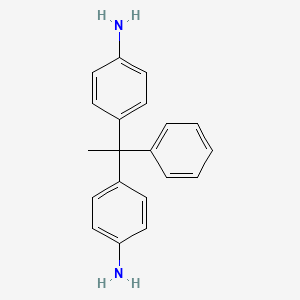

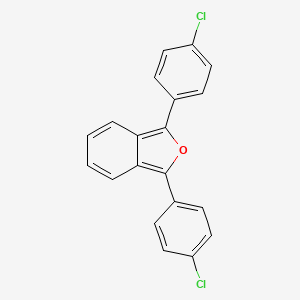

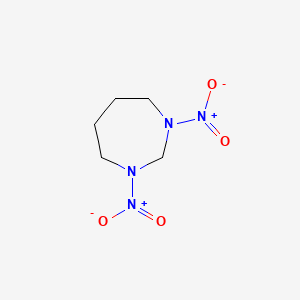

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
